![molecular formula C11H16N2O B3306384 2-(4-aminophenyl)-N-isopropylacetamide CAS No. 926263-77-6](/img/structure/B3306384.png)
2-(4-aminophenyl)-N-isopropylacetamide
Overview
Description
2-(4-Aminophenyl)-N-isopropylacetamide, also known as 4-Aminophenyl-N-isopropylacetamide, is a chemical compound often used in scientific research and lab experiments. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 199.26 g/mol. 4-Aminophenyl-N-isopropylacetamide is used for a variety of purposes, including as a reagent in chemical synthesis, as an analytical tool for the determination of various compounds, and as a starting material for the preparation of various compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Thirupathi et al. (2014) explored a novel palladium-catalyzed approach to synthesize 2-benzofuranyl/indolylacetamides, demonstrating a process involving oxy/aminopalladation and isocyanide insertion (Thirupathi, Babu, Dwivedi, Kant, & Reddy, 2014).
Anticancer Drug Synthesis
- Research by Sharma et al. (2018) focused on synthesizing and structuring N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for potential use as an anticancer drug, using molecular docking to target the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Analgesic and Antimicrobial Activities
- A study by Sahu et al. (2009) synthesized substituted aryl-N-chalconyl aminophenols and investigated their analgesic and antimicrobial activities, finding compounds with significant activities compared to reference drugs (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).
Metabolic Effects
- De Matteis (1971) studied the effect of 2-allyl-2-isopropylacetamide on cytochrome P-450 concentration in rat liver, observing a significant loss of cytochrome P-450 and changes in liver haem (De Matteis, 1971).
Electrophysiological Applications
- Research by Ioannides et al. (1989) investigated the mutagenicity of aminobiphenyl isomers, including 2-aminobiphenyl, and their derivatives, providing insights into their genotoxicity and carcinogenicity (Ioannides, Lewis, Trinick, Neville, Sertkaya, Kajbaf, & Gorrod, 1989).
Electrochemical Sensor Development
- A study by Beitollahi et al. (2012) utilized 5-amino-3′,4′-dimethyl-biphenyl-2-ol in a carbon paste electrode to create an electrochemical sensor, showing potential applications in the detection of pharmaceutical compounds (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
properties
IUPAC Name |
2-(4-aminophenyl)-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKTXWPNNUNUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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